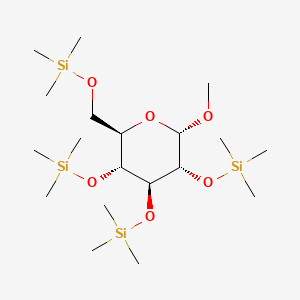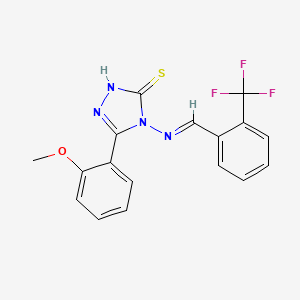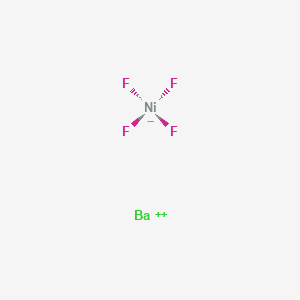![molecular formula C12H18O4 B12053198 (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene CAS No. 35356-81-1](/img/structure/B12053198.png)
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The spirocyclic framework provides a rigid and stable structure, making it a valuable scaffold for the development of new materials and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable diol, followed by cyclization using a strong acid catalyst to form the spirocyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in achieving high-quality product suitable for industrial applications.
化学反応の分析
Types of Reactions
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its rigid and stable structure.
作用機序
The mechanism of action of (13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The compound may act as an inhibitor or activator of specific enzymes, depending on its functional groups and overall structure. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: Known for their biological activity and stability, used in pharmaceuticals and agrochemicals.
Imidazopyridines: Versatile heterocyclic compounds with applications in materials science and medicine.
Tetrazoles: Exhibiting significant biological activity, used in drug development and materials science.
Uniqueness
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene stands out due to its unique spirocyclic structure, which provides a rigid and stable framework. This structural feature distinguishes it from other similar compounds, offering unique advantages in terms of stability and versatility for various applications.
特性
CAS番号 |
35356-81-1 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC名 |
(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene |
InChI |
InChI=1S/C12H18O4/c1-2-4-6-12(15-9-10-16-12)11(5-3-1)13-7-8-14-11/h1-2H,3-10H2/b2-1- |
InChIキー |
GYDPEDDJLLAVIV-UPHRSURJSA-N |
異性体SMILES |
C/1CC2(C3(CC/C=C1)OCCO3)OCCO2 |
正規SMILES |
C1CC2(C3(CCC=C1)OCCO3)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)



![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)

![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)
![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)

